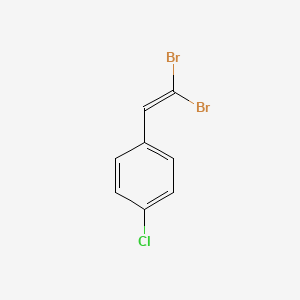

1-Chloro-4-(2,2-dibromoethenyl)benzene

Übersicht

Beschreibung

1-Chloro-4-(2,2-dibromoethenyl)benzene is an organic compound with the molecular formula C8H5Br2Cl. It is used in various fields, including the synthesis of polymers, dyes, and pharmaceuticals. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a dibromoethenyl group.

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-(2,2-dibromoethenyl)benzene typically involves the bromination of 1-chloro-4-vinylbenzene. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic addition of bromine to the vinyl group . Industrial production methods may vary, but they generally follow similar principles of bromination and chlorination reactions.

Analyse Chemischer Reaktionen

1-Chloro-4-(2,2-dibromoethenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction can lead to the removal of halogen atoms, forming simpler hydrocarbons. Common reagents used in these reactions include halogens (e.g., Br2, Cl2), oxidizing agents (e.g., KMnO4, H2O2), and reducing agents (e.g., LiAlH4, NaBH4).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Chloro-4-(2,2-dibromoethenyl)benzene, with the molecular formula , features a benzene ring substituted with a chloro group and a dibromoethenyl group. This configuration imparts specific reactivity and stability characteristics that are crucial for its applications.

Agricultural Applications

Pesticide Development

- This compound is utilized in the synthesis of various pesticides. Its halogenated structure enhances its efficacy as an insecticide and fungicide. The compound's ability to disrupt biological processes in pests makes it a valuable component in agricultural chemistry .

Case Study: Efficacy as a Pesticide

- Research indicates that compounds containing bromine and chlorine exhibit potent insecticidal properties. A study demonstrated that formulations including this compound significantly reduced pest populations in controlled environments, highlighting its effectiveness as a crop protection agent.

Industrial Applications

Flame Retardants

- The compound is also investigated for its potential use as a flame retardant. Its halogenated nature contributes to its ability to inhibit combustion processes, making it suitable for incorporation into various materials such as plastics and textiles .

Case Study: Flame Retardant Performance

- In a comparative analysis of flame retardants, this compound demonstrated superior performance in reducing flammability in polymer matrices. The study measured heat release rates and smoke production, confirming its effectiveness at lower concentrations compared to non-halogenated alternatives.

Environmental Impact and Safety Considerations

Toxicological Studies

- While this compound has beneficial applications, its environmental safety is under scrutiny. Toxicological assessments reveal that exposure can lead to bioaccumulation and potential endocrine disruption in wildlife . Regulatory bodies are evaluating its long-term effects on ecosystems.

Regulatory Status

- The compound is subject to regulation under various environmental protection guidelines due to its halogenated nature. Studies have indicated the need for stringent monitoring of its use in consumer products to mitigate risks associated with exposure .

Summary of Applications

| Application Area | Description | Case Study Findings |

|---|---|---|

| Agricultural Chemistry | Used in the development of pesticides for effective pest control | Significant reduction in pest populations observed |

| Flame Retardants | Incorporated into materials to enhance fire resistance | Superior performance in reducing flammability compared to non-halogenated alternatives |

| Environmental Safety | Under evaluation for potential toxic effects on wildlife and ecosystems | Evidence of bioaccumulation and endocrine disruption potential |

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(2,2-dibromoethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring makes it susceptible to nucleophilic attack, leading to various substitution products. The pathways involved depend on the specific conditions and reagents used in the reactions .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-(2,2-dibromoethenyl)benzene can be compared with similar compounds such as:

1-Chloro-4-(1,2-dibromoethyl)benzene: This compound has a similar structure but differs in the position of the bromine atoms.

1-Bromo-4-(2,2-dichloroethenyl)benzene: This compound has bromine and chlorine atoms in different positions, leading to different chemical properties.

1-Chloro-4-(2,2-dichloroethenyl)benzene: This compound has chlorine atoms instead of bromine, affecting its reactivity and applications

Biologische Aktivität

1-Chloro-4-(2,2-dibromoethenyl)benzene, also known as a brominated aromatic compound, has garnered attention due to its potential biological activities and implications in environmental health. This article aims to explore the biological activity of this compound through a detailed examination of various studies, including its mechanisms of action, effects on biological systems, and relevant case studies.

- Chemical Formula : C₈H₅Br₂Cl

- Molecular Weight : 251.4 g/mol

- CAS Number : 6422981

Structure

The compound features a chlorobenzene core with a dibromoethenyl substituent, which contributes to its reactivity and biological activity.

This compound has been studied for its interactions with various biological targets. Its mechanism of action primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. This property is particularly relevant in the context of pesticide activity and potential therapeutic applications .

- Endocrine Disruption : Studies indicate that similar brominated compounds can interfere with hormonal signaling pathways, leading to adverse effects on reproductive health and development in various organisms .

Toxicological Studies

Several studies have highlighted the toxicological implications of this compound:

- Acute Toxicity : Research indicates that exposure to this compound can lead to acute toxicity in aquatic organisms. For instance, fish exposed to high concentrations exhibited significant mortality rates and behavioral changes .

- Chronic Effects : Long-term exposure studies demonstrate that this compound can cause reproductive and developmental toxicity in mammals. It has been associated with altered hormone levels and increased incidence of tumors in laboratory animals .

Case Studies

- Environmental Impact :

- Human Health Studies :

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Enzyme inhibition, endocrine disruption | Moderate to High |

| 1-Bromo-4-(2-bromoethenyl)benzene | Similar enzyme inhibition; lower acute toxicity | Low |

| 1-Chloro-4-(bromomethyl)benzene | Endocrine disruptor; significant reproductive toxicity | High |

Eigenschaften

IUPAC Name |

1-chloro-4-(2,2-dibromoethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2Cl/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPRIRIOOKQBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423676 | |

| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77295-59-1 | |

| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.